REACTION_CXSMILES
|
[OH:1][CH2:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])O)[OH:4].OS(O)(=O)=O>O>[OH:4][CH:3]([CH:5]1[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][O:12]1)[CH2:2][OH:1]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 125°-145° for 30 minutes at reduced pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was prepared by modification of the method of S
|
Type
|
TEMPERATURE
|
Details
|
The flask was warmed in a 100° oil bath until the solid
|
Type
|
CUSTOM
|
Details
|
The flask was then evacuated
|
Type
|
TEMPERATURE
|
Details
|
maintained at approximately 20-25 mm Hg
|
Type
|
CUSTOM
|
Details
|
placed in a 140°
|
Type
|
ADDITION
|
Details
|
500 ml of H2O and approximately 25 g of Norit were added
|
Type
|
TEMPERATURE
|
Details
|
The flask was warmed in a 80° oil bath for several minutes
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WAIT
|
Details
|
to stand for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was then removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to provide a colorless, oily solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CO)C1OCC(C1O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])O)[OH:4].OS(O)(=O)=O>O>[OH:4][CH:3]([CH:5]1[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][O:12]1)[CH2:2][OH:1]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 125°-145° for 30 minutes at reduced pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was prepared by modification of the method of S
|
Type
|
TEMPERATURE
|
Details
|
The flask was warmed in a 100° oil bath until the solid
|
Type
|
CUSTOM
|
Details
|
The flask was then evacuated
|
Type
|
TEMPERATURE
|
Details
|
maintained at approximately 20-25 mm Hg
|
Type
|
CUSTOM
|
Details
|
placed in a 140°
|
Type
|
ADDITION
|
Details
|
500 ml of H2O and approximately 25 g of Norit were added
|
Type
|
TEMPERATURE
|
Details
|
The flask was warmed in a 80° oil bath for several minutes
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WAIT
|
Details
|
to stand for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was then removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to provide a colorless, oily solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CO)C1OCC(C1O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])O)[OH:4].OS(O)(=O)=O>O>[OH:4][CH:3]([CH:5]1[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][O:12]1)[CH2:2][OH:1]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 125°-145° for 30 minutes at reduced pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was prepared by modification of the method of S
|
Type
|
TEMPERATURE
|
Details
|
The flask was warmed in a 100° oil bath until the solid
|
Type
|
CUSTOM
|
Details
|
The flask was then evacuated
|
Type
|
TEMPERATURE
|
Details
|
maintained at approximately 20-25 mm Hg
|
Type
|
CUSTOM
|
Details
|
placed in a 140°
|
Type
|
ADDITION
|
Details
|
500 ml of H2O and approximately 25 g of Norit were added
|
Type
|
TEMPERATURE
|
Details
|
The flask was warmed in a 80° oil bath for several minutes
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WAIT
|
Details
|
to stand for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was then removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to provide a colorless, oily solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CO)C1OCC(C1O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])O)[OH:4].OS(O)(=O)=O>O>[OH:4][CH:3]([CH:5]1[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][O:12]1)[CH2:2][OH:1]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 125°-145° for 30 minutes at reduced pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was prepared by modification of the method of S
|
Type
|
TEMPERATURE
|
Details
|
The flask was warmed in a 100° oil bath until the solid
|
Type
|
CUSTOM
|
Details
|
The flask was then evacuated
|
Type
|
TEMPERATURE
|
Details
|
maintained at approximately 20-25 mm Hg
|
Type
|
CUSTOM
|
Details
|
placed in a 140°
|
Type
|
ADDITION
|
Details
|
500 ml of H2O and approximately 25 g of Norit were added
|
Type
|
TEMPERATURE
|
Details
|
The flask was warmed in a 80° oil bath for several minutes
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WAIT
|
Details
|
to stand for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was then removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to provide a colorless, oily solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CO)C1OCC(C1O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |